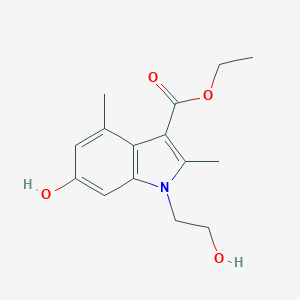![molecular formula C22H19N3O2 B361084 2-amino-4-(3-ethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B361084.png)
2-amino-4-(3-ethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(3-ethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile is a member of naphthalenes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A non-catalytic synthesis approach for highly functionalized 5,6-dihydrobenzo[h]quinoline-3-carbonitriles has been explored, which includes the base-induced ring transformation of related compounds (Pratap & Ram, 2007).
Biological and Medicinal Applications
- Benzo[h]quinoline derivatives, including those similar in structure to the specified compound, have been evaluated for their cytotoxic activity in human glioblastoma cells. Some compounds in this category demonstrated significant cytotoxic effects, suggesting potential medicinal applications in cancer therapy (Haiba et al., 2016).
Material Science and Optical Applications
- The structural and optical properties of similar benzo[h]quinoline derivatives have been studied, highlighting their potential in material science. These studies focus on the polycrystalline nature in powder form and the transition to nanocrystallites in thin film applications, indicating utility in electronic and photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Electronic and Photovoltaic Properties
- In-depth analysis of the photovoltaic properties of benzo[h]quinoline derivatives has been conducted, particularly in the context of their use in organic–inorganic photodiode fabrication. These studies reveal their efficiency in photodiode applications, with a focus on their electrical properties under various conditions (Zeyada, El-Nahass, & El-Shabaan, 2016).
Dielectric Properties
- Research has also been conducted on the dielectric properties of related benzo[h]quinoline derivatives, specifically their AC electrical conductivity and dielectric behavior, which is crucial for applications in electronics and materials science (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Propiedades
Fórmula molecular |
C22H19N3O2 |
|---|---|
Peso molecular |
357.4g/mol |
Nombre IUPAC |
2-amino-4-(3-ethoxy-4-hydroxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile |
InChI |
InChI=1S/C22H19N3O2/c1-2-27-19-11-14(8-10-18(19)26)20-16-9-7-13-5-3-4-6-15(13)21(16)25-22(24)17(20)12-23/h3-6,8,10-11,26H,2,7,9H2,1H3,(H2,24,25) |
Clave InChI |
SHFWXLJFNDXSPU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2=C3CCC4=CC=CC=C4C3=NC(=C2C#N)N)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2=C3CCC4=CC=CC=C4C3=NC(=C2C#N)N)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7-Dimethyl-1-[({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)methyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B361008.png)
![4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B361012.png)
![Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate](/img/structure/B361014.png)
![O-cyclohexyl N-[N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate](/img/structure/B361021.png)

![2-amino-5-oxo-4-[4-(1-pyrrolidinyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B361059.png)






![5-[5-(3-Bromophenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B361109.png)
